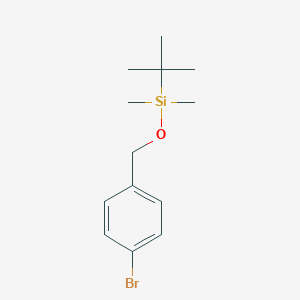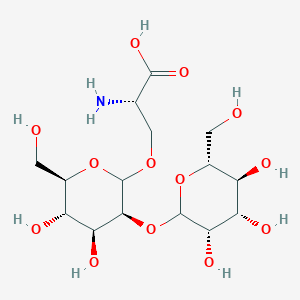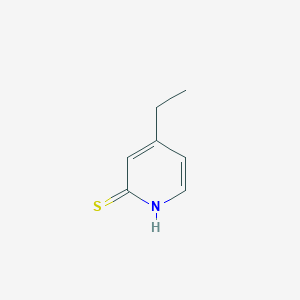
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Overview
Description
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a compound extensively employed in the biomedical sector serving as a catalyst for drug development and research . It focuses on ailments of multiple afflictions, encompassing bacterial infections, inflammation, and autoimmune disorders .
Synthesis Analysis
A concise and convenient route that may be easily scaled is reported for the preparation of unprotected β-glucopyranosides of N-acetyl-D-glucosamine . The reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions affords the corresponding β-D-glucopyranosides in good to high yields . Primary alcohols gave only β-D-glucopyranosides .Molecular Structure Analysis
The molecular formula of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is C11H21NO6 . The average mass is 263.288 Da and the monoisotopic mass is 263.136902 Da .Chemical Reactions Analysis
The reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions affords the corresponding β-D-glucopyranosides in good to high yields . Primary alcohols gave only β-D-glucopyranosides . A mechanism is proposed for this transformation .Scientific Research Applications
Chemical Synthesis
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is used as a building block in a variety of synthetic reactions . It’s a versatile compound that can be used to create more complex molecules in chemical synthesis.
Biological Research
This compound has been used in biological research, particularly in studies involving bacteria like Escherichia coli . It’s been found that E. coli maintains low levels of nonspecific esterase activity when exposed to acetylated and glycosylated compounds like Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside.
Insect Behavior Studies
Research has been conducted on the use of similar compounds in the design of larval chemical attractants . These attractants are based on the odorant response spectra of odorant receptors in insects like the cotton bollworm.
Biochemical Studies
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be used in biochemical studies due to its interactions with various enzymes and biological systems. Its effects on the esterase activity of E. coli suggest potential applications in studying enzyme kinetics and mechanisms .
Safety and Hazards
Mechanism of Action
Target of Action
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is primarily used to synthesize derivatives of N-acetylglucosamine . N-acetylglucosamine is a monosaccharide derivative of glucose and serves as a key component in the structure of bacterial cell walls and fungal cell walls .
Mode of Action
The compound interacts with its targets by serving as a glycosyl acceptor . It is involved in the biosynthesis of Nod factors, which are signaling molecules produced by bacteria known as rhizobia during the initiation of nodules on the root of legumes .
Biochemical Pathways
The compound is involved in the chitin oligosaccharide synthesis pathway . This pathway starts by glycosyl transfer to O4 of the reducing-terminal residue . The synthesized chitin oligosaccharides play a crucial role in the development of organisms like rhizobia and zebrafish embryos .
Pharmacokinetics
It is known that the compound is soluble in dmso, water, and methanol , which suggests that it may have good bioavailability.
Result of Action
The result of the action of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is the production of derivatives of N-acetylglucosamine . These derivatives are crucial for the structural integrity of bacterial and fungal cell walls .
Action Environment
The action, efficacy, and stability of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the compound should be stored at 0 to 8 °C to maintain its stability
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h7-11,13,15-16H,3-5H2,1-2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKFRTNUONNUBH-ISUQUUIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596398 | |
| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
CAS RN |
70832-36-9 | |
| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How was propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside used to study sugar-lectin interactions?
A1: The researchers synthesized a glycogel by copolymerizing propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside with acrylamide and N,N'-methylenebisacrylamide. [] This created a polyacrylamide gel with covalently attached 2-acetamido-2-deoxy-D-glucopyranose (GlcNAc) residues, mimicking a surface with sugar moieties. This glycogel was then used in affinity electrophoresis (AEP) to study the interaction between GlcNAc and specific lectins, such as wheat germ agglutinin (WGA). The mobility of WGA within the gel decreased with increasing GlcNAc density, indicating a binding interaction between the lectin and the sugar. [] This method allowed for a direct analysis of sugar-lectin interaction and even facilitated the determination of the association constant between WGA and GlcNAc. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)
![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)


![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)


![but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone](/img/structure/B132668.png)




